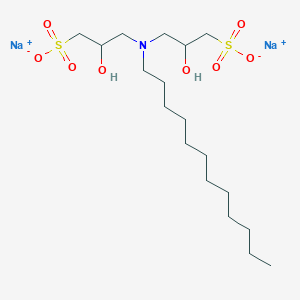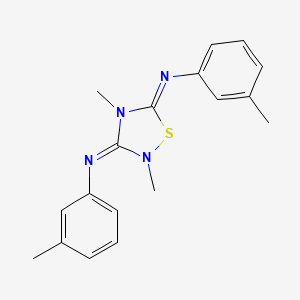
Isonicotinic acid, 2,2-dibenzylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl isoniazide is a derivative of isoniazid, a well-known antibiotic used primarily for the treatment of tuberculosis. This compound is characterized by the presence of two benzyl groups attached to the isoniazid molecule, which may confer unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl isoniazide can be synthesized through the condensation of isoniazid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of dibenzyl isoniazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl isoniazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and various substituted isoniazid compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use as an anti-tubercular agent, similar to isoniazid.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dibenzyl isoniazide is similar to that of isoniazid. It is a prodrug that requires activation by bacterial catalase-peroxidase. Once activated, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: The parent compound, widely used as an anti-tubercular agent.
Rifampicin: Another first-line anti-tubercular drug.
Ethambutol: Used in combination with isoniazid and rifampicin for tuberculosis treatment.
Uniqueness
Dibenzyl isoniazide is unique due to the presence of benzyl groups, which may enhance its lipophilicity and potentially improve its ability to penetrate bacterial cell walls. This structural modification could result in different pharmacokinetic and pharmacodynamic properties compared to isoniazid.
Propiedades
Número CAS |
88828-42-6 |
|---|---|
Fórmula molecular |
C20H19N3O |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N',N'-dibenzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C20H19N3O/c24-20(19-11-13-21-14-12-19)22-23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,24) |
Clave InChI |
HHDWXNMCSRMNIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















